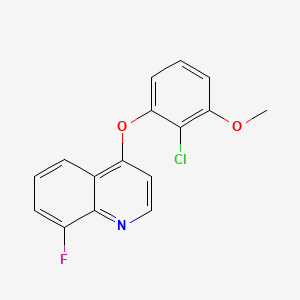
tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate (TBFC) is a synthetic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is used as a starting material in the synthesis of various organic molecules, as a reagent in the synthesis of pharmaceuticals, and as a tool for studying the biochemical and physiological effects of drugs. TBFC has also been studied for its potential applications in the treatment of various diseases, including cancer.
Scientific Research Applications
Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of drug metabolism, and the study of the biochemical and physiological effects of drugs. It has also been used as a tool for studying the mechanism of action of drugs and for studying the effects of drugs on various physiological systems. Additionally, tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been studied for its potential applications in the treatment of various diseases, including cancer.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate is not fully understood. It is believed to interact with various cellular proteins and enzymes, resulting in changes in their activity. Additionally, it is believed to interact with various receptors and ion channels, resulting in changes in their activity.
Biochemical and Physiological Effects
tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been shown to have a variety of biochemical and physiological effects. In studies of its effects on drug metabolism, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, resulting in an increase in the bioavailability of certain drugs. In studies of its effects on the biochemical and physiological effects of drugs, it has been shown to inhibit the activity of certain receptors, resulting in an increase in the potency of certain drugs. Additionally, tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been studied for its potential applications in the treatment of various diseases, including cancer.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate in lab experiments are that it is relatively easy to synthesize and that it is relatively stable in aqueous solutions. Additionally, it has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. The main limitation of tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate is that its mechanism of action is not fully understood.
Future Directions
The potential future directions for tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate research include further studies of its mechanism of action, further studies of its effects on drug metabolism, further studies of its effects on the biochemical and physiological effects of drugs, and further studies of its potential applications in the treatment of various diseases, including cancer. Additionally, tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate could be used to develop new drugs and drug delivery systems, as well as to study the effects of drugs on various physiological systems.
Synthesis Methods
Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate can be synthesized by the reaction of 4-cyano-2-fluoro-5-hydroxybenzaldehyde with tert-butyl isocyanate in the presence of a catalytic amount of triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The product is then purified by column chromatography and characterized by spectroscopic and analytical methods.
properties
IUPAC Name |
tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-12(2,3)18-11(17)15-9-5-10(16)7(6-14)4-8(9)13/h4-5,16H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCTXSHFSGRAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)O)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)

![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)


![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)